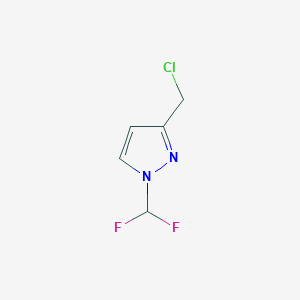

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISICYNAOHDPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243678 | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-01-5 | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. The unique combination of the reactive chloromethyl group and the bioisosteric difluoromethyl substituent makes it a valuable intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways for this target molecule, offering field-proven insights into experimental choices, detailed protocols, and an analysis of the underlying chemical principles. The presented routes are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a difluoromethyl (-CHF₂) group at the N1-position of the pyrazole ring is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Concurrently, the presence of a chloromethyl group at the C3-position provides a versatile handle for further chemical modifications, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions.

This guide will explore two primary retrosynthetic approaches for the synthesis of this compound, providing a detailed analysis of each step, including reaction mechanisms, choice of reagents, and optimization strategies.

Retrosynthetic Analysis

Two primary retrosynthetic pathways are considered for the synthesis of this compound (I).

Pathway A focuses on the initial formation of the 1-(difluoromethyl)-1H-pyrazole core, followed by functionalization at the C3-position.

Pathway B involves the synthesis of a 3-(chloromethyl)-1H-pyrazole intermediate, which is subsequently N-difluoromethylated.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Synthesis via a 1-(Difluoromethyl)-1H-pyrazole Intermediate

This pathway prioritizes the early introduction of the crucial difluoromethyl group. The rationale behind this approach is that the N-difluoromethylated pyrazole core can be a stable and versatile intermediate for various subsequent C-H functionalization reactions.

Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole

The N-difluoromethylation of pyrazole can be achieved using a variety of difluorocarbene precursors. A common and cost-effective method involves the use of chlorodifluoromethane (Freon-22) in the presence of a base.[1][2]

Experimental Protocol: N-Difluoromethylation of Pyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture to 0 °C and bubble chlorodifluoromethane gas through the solution for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion.

-

Chlorodifluoromethane: This readily available and inexpensive reagent serves as a precursor to difluorocarbene (:CF₂) upon elimination of HCl, which then reacts with the pyrazolate anion.

-

Inert Atmosphere: Necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Step 2: Formylation of 1-(Difluoromethyl)-1H-pyrazole

The introduction of a formyl group at the C3-position can be achieved via a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere, cool DMF (3.0 eq) to 0 °C.

-

Add POCl₃ (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-(difluoromethyl)-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde.

Step 3: Reduction of 1-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde

The formyl group is then reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of the Aldehyde

-

Dissolve 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give (1-(difluoromethyl)-1H-pyrazol-3-yl)methanol, which can often be used in the next step without further purification.

Step 4: Chlorination of (1-(Difluoromethyl)-1H-pyrazol-3-yl)methanol

The final step involves the conversion of the hydroxymethyl group to a chloromethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Dissolve (1-(difluoromethyl)-1H-pyrazol-3-yl)methanol (1.0 eq) in a suitable aprotic solvent like dichloromethane or toluene.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Mechanism Insight: Chlorination with Thionyl Chloride

The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide and a proton.

Caption: Mechanism of hydroxymethyl to chloromethyl conversion.

Pathway B: Synthesis via a 3-(Chloromethyl)-1H-pyrazole Intermediate

This alternative pathway involves the initial preparation of a 3-functionalized pyrazole, which is then subjected to N-difluoromethylation. This approach may be advantageous if the starting materials for 3-(chloromethyl)-1H-pyrazole are more readily available or if the N-difluoromethylation of the substituted pyrazole proceeds with high efficiency.

Step 1: Synthesis of 1H-Pyrazole-3-carboxylic acid

This can be achieved through various methods, a common one being the condensation of a β-ketoester with hydrazine.

Step 2: Reduction of 1H-Pyrazole-3-carboxylic acid

The carboxylic acid is reduced to the corresponding alcohol, (1H-pyrazol-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Carboxylic Acid

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate to obtain crude (1H-pyrazol-3-yl)methanol.

Step 3: Chlorination of (1H-pyrazol-3-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is performed using thionyl chloride, as described in Pathway A.

Step 4: N-Difluoromethylation of 3-(Chloromethyl)-1H-pyrazole

The final step is the N-difluoromethylation of the 3-(chloromethyl)-1H-pyrazole intermediate. The conditions for this reaction would be similar to those described in Pathway A for the N-difluoromethylation of unsubstituted pyrazole. However, the presence of the chloromethyl group might influence the reactivity and regioselectivity of the N-difluoromethylation. It is crucial to perform this reaction under carefully controlled conditions to avoid potential side reactions, such as nucleophilic attack of the pyrazolate on the chloromethyl group of another molecule.

Data Summary Table

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Pathway A | |||||

| 1 | Pyrazole | NaH, CHClF₂ | DMF | 0 to RT | 60-80 |

| 2 | 1-(Difluoromethyl)-1H-pyrazole | POCl₃, DMF | DMF | 80-90 | 50-70 |

| 3 | 1-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde | NaBH₄ | Methanol | 0 to RT | 85-95 |

| 4 | (1-(Difluoromethyl)-1H-pyrazol-3-yl)methanol | SOCl₂ | DCM | 0 to RT | 70-85 |

| Pathway B | |||||

| 2 | 1H-Pyrazole-3-carboxylic acid | LiAlH₄ | THF | Reflux | 70-85 |

| 3 | (1H-Pyrazol-3-yl)methanol | SOCl₂ | DCM | 0 to RT | 75-90 |

| 4 | 3-(Chloromethyl)-1H-pyrazole | NaH, CHClF₂ | DMF | 0 to RT | 50-70 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway A, which involves the early introduction of the difluoromethyl group followed by C3-functionalization, is a robust and logical approach. Pathway B, which commences with the synthesis of a 3-(chloromethyl)pyrazole intermediate, offers an alternative strategy that may be advantageous depending on the availability of starting materials.

The choice of pathway will ultimately depend on the specific requirements of the research or development project, including scale, cost of reagents, and available equipment. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this important building block for the advancement of new agrochemicals and pharmaceuticals.

References

-

HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1 - EPO. (2022). Retrieved from [Link]

-

Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka. (n.d.). Retrieved from [Link]

-

Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition - IJSREM. (2025). Retrieved from [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - MDPI. (2024). Retrieved from [Link]

- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).

-

The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). Retrieved from [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Retrieved from [Link]

-

Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition - ResearchGate. (n.d.). Retrieved from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.). Retrieved from [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. (2022). Retrieved from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025). Retrieved from [Link]

-

N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - arkat usa. (2025). Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Retrieved from [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).

-

N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (2023). Retrieved from [Link]

-

(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. (2023). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Data for 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis. While direct experimental data for this specific molecule is not widely published, this guide serves as a valuable resource for its characterization, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features.

Introduction

This compound is a halogenated pyrazole derivative of significant interest in medicinal and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds[1][2]. The introduction of a difluoromethyl group can enhance metabolic stability and binding affinity, while the chloromethyl moiety provides a reactive handle for further synthetic modifications[3][4]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development pipeline. This guide provides the foundational knowledge for interpreting its spectral data.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound combines the aromatic pyrazole ring with two distinct electrophilic substituents. This unique combination dictates a specific spectroscopic fingerprint.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The following sections detail the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the pyrazole ring protons, the chloromethyl group, and the difluoromethyl group.

| Proton (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~6.4 - 6.8 | Doublet (d) | JH4-H5 ≈ 2-3 Hz | Located on the electron-rich pyrazole ring, shielded relative to H-5 due to the influence of two nitrogen atoms. |

| H-5 | ~7.6 - 8.0 | Doublet (d) | JH5-H4 ≈ 2-3 Hz | Deshielded compared to H-4, typical for protons at this position in 1-substituted pyrazoles. |

| -CH₂Cl (C-6) | ~4.6 - 5.0 | Singlet (s) | N/A | Electronegative chlorine atom causes a significant downfield shift. No adjacent protons to couple with. |

| -CHF₂ (C-7) | ~7.0 - 7.5 | Triplet (t) | ²JH-F ≈ 50-55 Hz | The proton is coupled to two equivalent fluorine atoms, resulting in a triplet. The strong deshielding is due to both the two fluorine atoms and the pyrazole ring.[5] |

Diagram: Predicted ¹H NMR Coupling

Caption: Key spin-spin couplings anticipated in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected.

| Carbon (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) | Rationale |

| C-3 | ~148 - 152 | Singlet | N/A | Quaternary carbon attached to the chloromethyl group and two nitrogen atoms, expected to be downfield. |

| C-4 | ~108 - 112 | Singlet | N/A | Shielded carbon of the pyrazole ring. |

| C-5 | ~130 - 135 | Singlet | N/A | Deshielded relative to C-4, typical for this position in N-substituted pyrazoles. |

| -CH₂Cl (C-6) | ~40 - 45 | Singlet | N/A | Aliphatic carbon attached to an electronegative chlorine atom. |

| -CHF₂ (C-7) | ~110 - 115 | Triplet (t) | ¹JC-F ≈ 235-240 Hz | The carbon is directly bonded to two fluorine atoms, resulting in a large one-bond coupling constant and a significant downfield shift.[5] |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to be simple, showing a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

| Fluorine Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CHF₂ | ~ -110 to -120 | Doublet (d) | ²JF-H ≈ 50-55 Hz | The two fluorine atoms are chemically equivalent and are coupled to the single proton of the difluoromethyl group, resulting in a doublet.[5] |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition of the compound. The molecular formula is C₅H₅ClF₂N₂ with a monoisotopic mass of approximately 166.01 Da[6].

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 166. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the peaks at m/z 166 and 168.

-

Key Fragments:

-

Loss of Cl: A fragment at m/z 131 [M-Cl]⁺ is expected.

-

Loss of CHF₂: A fragment at m/z 115 [M-CHF₂]⁺ is anticipated.

-

Cleavage of the chloromethyl group: A peak corresponding to the pyrazole ring with the difluoromethyl group attached.

-

General pyrazole ring fragmentation: Pyrazoles typically fragment via the loss of N₂ and HCN[7].

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Anticipated major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale | | :--- | :--- | :--- | :--- | :--- | | C-H (aromatic) | 3100 - 3150 | Stretching | Characteristic of C-H bonds on the pyrazole ring. | | C-H (aliphatic) | 2950 - 3000 | Stretching | From the -CH₂Cl and -CHF₂ groups. | | C=N, C=C | 1400 - 1600 | Ring Stretching | Typical for the pyrazole ring system.[1][8] | | C-F | 1000 - 1100 | Stretching | Strong absorption due to the C-F bonds of the difluoromethyl group. | | C-Cl | 650 - 800 | Stretching | Characteristic absorption for the chloromethyl group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a spectral width of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with an appropriate spectral width centered around the expected chemical shift of the -CHF₂ group.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Infuse the sample into the ion source. Acquire the mass spectrum over a range of m/z 50-500.

IR Spectroscopy Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (if solid), or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, researchers will be well-equipped to confirm the synthesis and purity of this important heterocyclic compound. The provided protocols offer a starting point for the experimental characterization of this and related molecules, facilitating advancements in the fields of medicinal and materials chemistry.

References

-

PubChem. this compound. National Center for Biotechnology Information. Available at: [Link][6]

-

Wang, Y., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Supporting Information. Available at: [Link][5]

-

Genc, H., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available at: [Link][1]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link][3]

-

Penney, C. L., et al. (2016). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 39(22), 4359-4370. Available at: [Link][4]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link][2]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link][8]

-

RSC Publishing. A vibrational assignment for pyrazole. Available at: [Link][9]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][7]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C5H5ClF2N2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. By synthesizing data from related analogues and fundamental chemical principles, this document offers insights into its chemical properties, potential synthetic routes, reactivity, and applications for professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazole and its derivatives are a cornerstone in the development of pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, making it a valuable substituent in the design of novel therapeutic and agrochemical agents.[5][6] this compound combines the versatile pyrazole scaffold with these beneficial fluorine effects and a reactive chloromethyl handle, positioning it as a valuable building block for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Properties

Structural and Physical Properties

A summary of the key structural and predicted physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1260659-01-5 | [7] |

| Molecular Formula | C5H5ClF2N2 | [7] |

| Molecular Weight | 166.56 g/mol | Calculated |

| Monoisotopic Mass | 166.0109 Da | [8] |

| Predicted XlogP | 1.5 | [8] |

| Predicted Boiling Point | ~200-250 °C | |

| Predicted Density | ~1.4-1.5 g/cm³ |

Spectroscopic Characterization (Predicted)

Predictive analysis of the spectroscopic data is crucial for the identification and characterization of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the chloromethyl group, and the difluoromethyl group. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The pyrazole ring protons will exhibit characteristic shifts and coupling patterns depending on their positions.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the pyrazole ring carbons will be influenced by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the proton on the same carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The loss of a chlorine atom, a chloromethyl radical, and fragments of the pyrazole ring are expected to be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9]

Synthesis of this compound

A definitive, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be designed based on established methods for the preparation of substituted pyrazoles. A potential synthetic strategy is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence with a suitable precursor that can be converted to the difluoromethyl-pyrazole core, followed by the introduction of the chloromethyl group.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Cyclocondensation to form the Pyrazole Core: A suitable 1,3-dicarbonyl compound, such as 4-chloro-1,1-dimethoxybutan-2-one, could be reacted with difluoromethylhydrazine in a suitable solvent like ethanol or acetic acid. This reaction typically proceeds via a condensation-cyclization cascade to afford the pyrazole ring system. The choice of the 1,3-dicarbonyl precursor is critical to install the necessary functionality for subsequent chlorination. Alternatively, a pre-formed pyrazole with a suitable functional group at the 3-position (e.g., a hydroxymethyl or carboxyl group) could be utilized.

-

Introduction of the Chloromethyl Group: If the pyrazole intermediate from the previous step contains a hydroxymethyl group at the 3-position, it can be converted to the desired chloromethyl group using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene, often with a catalytic amount of a base like pyridine or DMF. Careful control of the reaction conditions is necessary to avoid side reactions.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of the aromatic pyrazole ring and the reactive chloromethyl group.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site and is susceptible to nucleophilic substitution reactions (Sₙ2). This reactivity allows for the facile introduction of a wide variety of functional groups, making it a versatile intermediate for the synthesis of diverse compound libraries.

Figure 2: Nucleophilic substitution at the chloromethyl group.

Experimental Insight: The choice of base and solvent is critical in these reactions. For weaker nucleophiles, a stronger, non-nucleophilic base like sodium hydride might be necessary to deprotonate the nucleophile. For more robust nucleophiles, a weaker base such as potassium carbonate or triethylamine may suffice. The solvent should be chosen to dissolve the reactants and facilitate the Sₙ2 reaction; polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.

Reactions of the Pyrazole Ring

The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing difluoromethyl group may deactivate the ring towards this type of reaction. The position of substitution will be directed by the existing substituents.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are highly relevant to modern drug discovery and agrochemical development.

Role in Medicinal Chemistry

The pyrazole core is a "privileged scaffold" found in numerous approved drugs.[1][4] The ability to use the chloromethyl group as a handle to attach various pharmacophores makes this compound a valuable starting material for generating libraries of potential drug candidates. The difluoromethyl group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.

Potential in Agrochemicals

Many successful fungicides are based on the pyrazole carboxamide scaffold, with the 3-(difluoromethyl)pyrazole moiety being a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6][10] The title compound could serve as a key intermediate in the synthesis of novel fungicides, where the chloromethyl group is functionalized to introduce the desired amide side chain.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the caution appropriate for a reactive, halogenated organic compound. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in both medicine and agriculture. Its combination of a biologically active pyrazole core, a metabolically robust difluoromethyl group, and a synthetically versatile chloromethyl handle makes it an attractive target for further investigation. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for researchers to understand its properties and potential, based on established chemical principles and data from closely related analogues.

References

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.).

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). In Grokipedia.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2022). Molecules, 27(19), 6283. Retrieved from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). In PubChemLite. Retrieved from [Link]

-

Pharmacological activities of pyrazolone derivatives. (2013). Journal of Applied Pharmaceutical Research, 1(1), 05-13. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(11), 1835-1853. Retrieved from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. (n.d.). In PubChem. Retrieved from [Link]

-

3-CHLOROMETHYL-1-METHYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. (2006). Russian Journal of General Chemistry, 76, 1459-1466. Retrieved from [Link]

-

3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. (n.d.). In PubChem. Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1758. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2014). Journal of the Brazilian Chemical Society, 25(11), 2096-2103. Retrieved from [Link]

-

MSBNK-Eawag-EQ01130002 - MassBank. (2023). Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. parchem.com [parchem.com]

- 8. PubChemLite - this compound (C5H5ClF2N2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. thieme.de [thieme.de]

- 11. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of solubility is a cornerstone of chemical research and development, particularly within the pharmaceutical and agrochemical sectors. The ability of a compound to dissolve in a given solvent dictates its reaction kinetics, bioavailability, and formulation possibilities. This guide provides a comprehensive technical overview of the solubility of 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of interest.

While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a robust framework for the research scientist. It synthesizes foundational principles of solubility, leverages data from analogous pyrazole derivatives, and provides detailed methodologies for the empirical determination of its physicochemical properties. This guide is structured to empower researchers to not only understand but also to practically evaluate the solubility of this and similar novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. For this compound (CAS No. 1260659-01-5), while extensive experimental data is not widely published, we can infer key characteristics based on its structure and data from related compounds.[1]

Table 1: Physicochemical Characteristics of this compound and Related Compounds

| Property | This compound | Related Pyrazole Derivatives (General) | Significance for Solubility |

| Molecular Formula | C5H5ClF2N2[1] | Varies | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | ~182.56 g/mol | Varies | Higher molecular weight can sometimes correlate with lower solubility. |

| Melting Point | Not reported | Varies widely based on substitution. E.g., 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: 200–201°C.[2] | A high melting point can suggest strong intermolecular forces in the solid state, which must be overcome by the solvent, potentially leading to lower solubility. |

| Boiling Point | Not reported | Varies | Indicates the volatility of the compound. |

| pKa | Not reported | Basic due to the pyrazole nitrogen atoms. | The basicity of the pyrazole ring will influence solubility in acidic aqueous solutions, where salt formation can occur. |

| logP (Octanol-Water Partition Coefficient) | Not reported | Varies | A key indicator of lipophilicity. A higher logP suggests greater solubility in non-polar, organic solvents and lower solubility in water. |

Structural Analysis and Predicted Solubility

The structure of this compound offers several clues to its solubility:

-

Pyrazole Core: The pyrazole ring itself is a polar heterocyclic system containing two nitrogen atoms capable of hydrogen bonding.

-

Chloromethyl Group: The chloromethyl group is a polar substituent that can participate in dipole-dipole interactions.

-

Difluoromethyl Group: The difluoromethyl group is also polar and can engage in hydrogen bonding.

Based on these features, it is anticipated that this compound will exhibit a degree of polarity. However, the overall solubility will be a balance between the polar functional groups and the non-polar hydrocarbon backbone of the pyrazole ring. Generally, pyrazole derivatives exhibit good solubility in polar aprotic solvents. Their solubility in water is often limited but can be enhanced by forming salts in acidic or basic solutions if the derivative contains acidic or basic functional groups.

Predicted and Observed Solubility in Various Solvents

While specific quantitative data for this compound is not available, a qualitative prediction of its solubility in common laboratory solvents can be made based on the principle of "like dissolves like."

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar pyrazole ring and its substituents through dipole-dipole interactions. Pyrazole derivatives generally show good solubility in these types of solvents. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The compound can act as a hydrogen bond acceptor via its nitrogen atoms. However, its overall hydrocarbon character may limit extensive solubility in water. The presence of a difluoromethyl group may slightly enhance aqueous solubility compared to a non-fluorinated analogue. The use of co-solvents like ethanol or DMSO with water can improve solubility. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule makes it unlikely to be highly soluble in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of the chloromethyl group and the overall polarity suggest that it should be reasonably soluble in chlorinated solvents. |

Experimental Determination of Solubility

Given the lack of published data, empirical determination of solubility is essential for any research or development involving this compound.

Standard Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature using an orbital shaker or magnetic stirrer until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Cease agitation and allow the solid to settle. For colloidal suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents or formulations, automated HTS methods can be employed. These often involve smaller scales and rely on techniques like nephelometry (light scattering) to detect undissolved particles or automated HPLC systems for quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined empirically for this compound.

-

pH: The pyrazole ring is basic and can be protonated in acidic conditions to form a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is crucial to characterize the solid form being used in solubility studies.

-

Impurities: The presence of impurities can affect the measured solubility.

Safety and Handling

Due to the presence of a chloromethyl group, this compound should be handled with care. Safety data sheets for analogous compounds indicate that it may be harmful if swallowed and can cause skin and eye irritation.[3][4][5]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[4][5]

-

Handling: Avoid creating dust.[4] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5]

Caption: Key Safety Precautions for Handling Pyrazole Derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its evaluation. Based on its chemical structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents, with limited solubility in water and non-polar solvents. The provided experimental protocols offer a clear path for researchers to determine its precise solubility profile. As with any novel compound, careful handling in accordance with established safety procedures is essential. The insights and methodologies presented herein will aid researchers in effectively utilizing this compound in their scientific endeavors.

References

- Angene Chemical. (2021).

- Apollo Scientific. (2022). 3-(Chloromethyl)

- BenchChem. (2025).

- CymitQuimica. (2024). Safety Data Sheet: 3-(chloromethyl)-1-propyl-1H-pyrazole.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Foreword: Unveiling the Potential of a Novel Pyrazole Derivative

In the dynamic landscape of agrochemical and pharmaceutical research, the pyrazole scaffold stands as a cornerstone of innovation. Its inherent chemical versatility and broad spectrum of biological activities have led to the development of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] This guide delves into the anticipated biological profile of a novel, yet-to-be-extensively-characterized molecule: 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole . While direct literature on this specific compound is nascent, a wealth of knowledge on structurally analogous pyrazoles allows for a scientifically grounded exploration of its potential applications and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview to stimulate and guide future research endeavors.

I. Synthetic Strategy: A Plausible Pathway

The synthesis of this compound can be logically approached through a multi-step process, leveraging established methodologies in pyrazole chemistry. A plausible synthetic route is outlined below, commencing from readily available precursors.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

-

Cyclocondensation to form the Pyrazole Core: The synthesis would likely initiate with the cyclocondensation of a β-dicarbonyl compound, such as ethyl 2-(difluoroacetyl)-3-oxobutanoate, with methylhydrazine. This reaction, a cornerstone of pyrazole synthesis, would yield the key intermediate, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.[3]

-

Hydrolysis to the Carboxylic Acid: The resulting ester (C) undergoes hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (D). This carboxylic acid is a crucial building block for many commercial fungicides.[4][5]

-

Reduction to the Alcohol: The carboxylic acid (D) is then reduced to the corresponding alcohol, [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol (E). This can be achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Chlorination to the Final Product: The final step involves the chlorination of the alcohol (E) to produce the target compound, this compound (F). This transformation can be accomplished using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

II. Hypothesized Biological Activities and Mechanisms of Action

Based on the structure of this compound, particularly the presence of the 3-(difluoromethyl)-1H-pyrazole moiety, it is strongly hypothesized to exhibit potent fungicidal activity. The potential for herbicidal and insecticidal properties, while perhaps less pronounced, should also be considered and investigated.

A. Primary Hypothesized Activity: Fungicidal Action as a Succinate Dehydrogenase Inhibitor (SDHI)

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is a hallmark of a major class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[6] It is therefore highly probable that this compound will act as an SDHI.

Mechanism of Action:

Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the electron transport from succinate to ubiquinone. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

Caption: Hypothesized mechanism of fungicidal action via inhibition of Succinate Dehydrogenase (Complex II).

B. Secondary Hypothesized Activity: Herbicidal Action via HPPD Inhibition

Many pyrazole derivatives have demonstrated herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts photosynthetic electron transport and causes the characteristic bleaching of plant tissues, ultimately leading to plant death.[9][10]

Caption: Hypothesized mechanism of herbicidal action via inhibition of the HPPD enzyme.

C. Tertiary Hypothesized Activity: Insecticidal Action via GABA Receptor Modulation

Phenylpyrazole insecticides, such as fipronil, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death. While the subject compound is not a phenylpyrazole, the pyrazole core is a common feature in many insecticides, and this mode of action remains a possibility to be explored.

III. Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activities of this compound, a series of standardized in vitro and in vivo assays are recommended.

A. Fungicidal Activity Assessment

1. In Vitro Mycelial Growth Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the growth of various fungal pathogens.

-

Materials:

-

Pure this compound

-

Potato Dextrose Agar (PDA) medium

-

A selection of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

-

Sterile Petri dishes, solvents (e.g., DMSO), micropipettes

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Incorporate the test compound into molten PDA at various concentrations.

-

Pour the amended PDA into sterile Petri dishes.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature and measure the colony diameter at regular intervals.

-

Calculate the percentage of growth inhibition relative to a solvent control.

-

Determine the EC₅₀ (Effective Concentration for 50% inhibition) value.[11]

-

2. Succinate Dehydrogenase (SDH) Inhibition Assay

-

Objective: To confirm the mechanism of action by measuring the direct inhibition of the SDH enzyme.

-

Materials:

-

Isolated mitochondria from a target fungus or a commercial SDH assay kit.[12]

-

Succinate (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the mitochondrial suspension, buffer, and DCPIP.

-

Add various concentrations of the test compound.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC₅₀ (Inhibitory Concentration for 50% enzyme activity reduction) value.

-

B. Herbicidal Activity Assessment

1. Pre- and Post-Emergence Herbicidal Screening

-

Objective: To evaluate the herbicidal efficacy of the compound on various weed species.

-

Materials:

-

Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

-

Pots with a suitable soil mixture.

-

Growth chamber with controlled light, temperature, and humidity.

-

Spraying equipment.

-

-

Procedure:

-

Pre-emergence:

-

Sow weed seeds in pots.

-

Apply the test compound at various rates to the soil surface.

-

Water the pots and place them in a growth chamber.

-

Assess weed emergence and growth inhibition after a set period (e.g., 14-21 days).

-

-

Post-emergence:

-

Grow weeds in pots to a specific growth stage (e.g., 2-3 leaf stage).

-

Apply the test compound as a foliar spray at various rates.

-

Return the pots to the growth chamber.

-

Assess phytotoxicity, bleaching, and growth inhibition over time.[13]

-

-

2. HPPD Inhibition Assay

-

Objective: To determine if the compound inhibits the HPPD enzyme.

-

Materials:

-

Purified HPPD enzyme (e.g., from Arabidopsis thaliana).

-

p-Hydroxyphenylpyruvate (HPPA) as the substrate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the HPPD enzyme, buffer, and cofactors.

-

Add various concentrations of the test compound.

-

Initiate the reaction by adding HPPA.

-

Monitor the enzymatic activity, often through a coupled-enzyme system that results in a measurable change in absorbance.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

C. Insecticidal Activity Assessment

1. Larval Toxicity Assay

-

Objective: To assess the toxicity of the compound to insect larvae.

-

Materials:

-

Larvae of target insects (e.g., Spodoptera exigua, Plutella xylostella).

-

Artificial diet or host plant leaves.

-

Microplates or small containers.

-

-

Procedure:

-

Prepare various concentrations of the test compound.

-

Apply the compound to the artificial diet or leaf discs.

-

Place one larva in each well or container with the treated food source.

-

Incubate under controlled conditions.

-

Record larval mortality at specified time points (e.g., 24, 48, 72 hours).

-

Calculate the LC₅₀ (Lethal Concentration for 50% of the population) value.[8][14]

-

IV. Preliminary Safety and Toxicological Profile (Inferred)

Direct toxicological data for this compound is not available. However, a preliminary assessment can be inferred from related pyrazole derivatives used in agrochemicals.

| Toxicological Endpoint | Inferred Profile for Pyrazole Derivatives | Citation |

| Acute Oral Toxicity | Likely to be moderately toxic. | [15] |

| Dermal Toxicity | Varies among derivatives, but generally lower than oral toxicity. | |

| Inhalation Toxicity | Potential for respiratory tract irritation. | |

| Skin and Eye Irritation | Likely to be an irritant. | |

| Environmental Fate | Persistence and mobility will depend on the specific physicochemical properties. |

It is imperative to conduct thorough toxicological and environmental fate studies on this compound before any large-scale use.

V. Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel bioactive compounds, particularly fungicides. The strong structural analogy to known SDHIs provides a clear and compelling rationale for its investigation in this area. The potential for herbicidal and insecticidal activities, while secondary, warrants exploration to fully characterize its biological profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. Further research should focus on optimizing the synthesis, conducting comprehensive biological assays, and elucidating the precise mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications to the chloromethyl group and the pyrazole ring, will be crucial in identifying derivatives with enhanced potency and selectivity.

References

- Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack conditions.

- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144).

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.

- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.

- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.

- Liu, X., et al. (2015).

-

PoisonSense. (n.d.). Pyrazole Insecticides. Retrieved from [Link]

- RSC Publishing. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening.

- National Institutes of Health. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 534-544.

- National Institutes of Health. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.

- Journal of Biomolecular Screening. (n.d.).

- PubMed. (n.d.).

- Journal of Agricultural and Food Chemistry. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.

- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)

- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Abcam. (2023). ab228560 Succinate Dehydrogenase Assay Kit (Colorimetric).

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors.

- Semantic Scholar. (n.d.). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides.

- ACS Omega. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning.

- Antimicrobial Agents and Chemotherapy. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.

- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.

-

Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- PubMed. (2023).

- International Journal of Pharmaceutical Sciences. (n.d.). Novel Topical Stick for C. albicans.

-

Neuromuscular Home Page. (n.d.). Succinic Dehydrogenase Protocol. Retrieved from [Link]

- ACS Publications. (2023).

- PubMed Central. (n.d.). An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin.

- ResearchGate. (2024).

- National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.

- ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

Sources

- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. thieme.de [thieme.de]

- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 9. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]

- 14. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PYRAZOLE INSECTICIDES – PoisonSense [poisonsense.co.ke]

The Synthetic Keystone: A Technical Guide to 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole for Advanced Agrochemical and Pharmaceutical Development

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. Within this esteemed class of heterocycles, 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole emerges as a highly strategic, yet underexplored, building block. The convergence of a reactive chloromethyl handle at the 3-position and a bioisosterically significant difluoromethyl group at the N1-position presents a unique opportunity for the development of novel fungicides, herbicides, and therapeutic agents. This in-depth technical guide provides a comprehensive overview of this molecule, from proposed synthetic strategies and an analysis of its chemical reactivity to its potential applications, underpinned by a robust survey of the current scientific literature.

The Strategic Importance of Fluorinated Pyrazoles in Bioactive Compound Design

The incorporation of fluorine into organic molecules has become a powerful strategy in drug and agrochemical discovery. The difluoromethyl (CHF2) group, in particular, is of great interest as it can act as a lipophilic hydrogen bond donor, mimicking a hydroxyl group while offering improved metabolic stability and bioavailability. When appended to a pyrazole ring, a privileged structure known for a wide array of biological activities, the resulting N-difluoromethylpyrazole derivatives exhibit enhanced potency and desirable physicochemical properties.

Many commercial fungicides, for instance, are pyrazole carboxamides that function as succinate dehydrogenase inhibitors (SDHI).[1][2][3] The N-substituent on the pyrazole ring plays a crucial role in the molecule's interaction with the target enzyme, and the difluoromethyl group has been shown to be a favorable substituent in this context.[1]

Navigating the Synthesis of this compound: A Proposed Pathway

While a direct, one-pot synthesis for this compound is not yet prominent in the literature, a logical and efficient synthetic route can be proposed by combining established methodologies for N-difluoromethylation and C-chloromethylation of the pyrazole core.

Step 1: N-Difluoromethylation of a Precursor Pyrazole

The initial and most critical step is the introduction of the difluoromethyl group onto the pyrazole nitrogen. Several methods have been developed for the N-difluoromethylation of azoles. A common and effective approach involves the use of chlorodifluoromethane (ClCHF2) under basic conditions.[1][4] An alternative and milder method utilizes BrCF2PO(OEt)2 as the difluoromethylating agent.[5]

Proposed Protocol for N-Difluoromethylation:

-

To a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., dioxane-water or DMF) is added a base (e.g., NaOH or K2CO3) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Chlorodifluoromethane (ClCHF2) is bubbled through the reaction mixture at a controlled temperature.

-

The reaction is monitored by GC-MS or TLC for the formation of 1-(difluoromethyl)-3-methyl-1H-pyrazole.

-

Upon completion, the reaction mixture is worked up by extraction and purified by distillation or column chromatography to yield the desired product.

It is important to note that the N-difluoromethylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers.[1] However, starting with a symmetrical or appropriately substituted pyrazole precursor can circumvent this issue.

Diagram of Proposed N-Difluoromethylation Workflow

Caption: Proposed workflow for the N-difluoromethylation of 3-methyl-1H-pyrazole.

Step 2: Chloromethylation of the Pyrazole Ring

With the N-difluoromethylated pyrazole in hand, the next step is the introduction of the chloromethyl group at the 3-position. Direct chloromethylation of a pyrazole ring can be achieved through electrophilic substitution.[6] However, regioselectivity can be a challenge. A more controlled approach involves the functionalization of a pre-existing group at the 3-position. For instance, the reduction of a 3-formyl or 3-carboxy group to a hydroxymethyl group, followed by chlorination, offers a more predictable outcome.

Proposed Protocol for Chloromethylation:

-

The 1-(difluoromethyl)-3-methyl-1H-pyrazole is subjected to oxidation to yield 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde.

-

The aldehyde is then reduced to the corresponding alcohol, 1-(difluoromethyl)-1H-pyrazol-3-yl)methanol, using a suitable reducing agent like sodium borohydride.

-

The resulting alcohol is then converted to the desired this compound by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

-

The final product is purified using standard techniques like column chromatography.

Diagram of Proposed Chloromethylation Workflow

Caption: A multi-step approach to the synthesis of the target molecule.

The Reactive Hub: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the high reactivity of the chloromethyl group. This functional group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a versatile intermediate for combinatorial library synthesis.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Functional Group | Potential Application |

| Amines (R-NH2) | Aminomethyl | Pharmaceutical building blocks |

| Thiols (R-SH) | Thiomethyl | Agrochemical and pharmaceutical synthesis |

| Alcohols (R-OH) | Alkoxymethyl | Fine chemical synthesis |

| Cyanide (CN-) | Cyanomethyl | Precursor for carboxylic acids and amines |

| Azide (N3-) | Azidomethyl | Click chemistry, synthesis of triazoles |

The ability to introduce such a diverse range of substituents opens up vast possibilities for tuning the biological activity and physicochemical properties of the resulting molecules.

Applications in Agrochemicals: A New Generation of Fungicides

The pyrazole carboxamide class of fungicides, which primarily act as SDHIs, represents a significant market in crop protection.[2][3] The core structure of many of these fungicides is a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide.[2] By utilizing this compound as a starting material, novel derivatives can be synthesized where the chloromethyl group is transformed into a carboxamide or other bioisosteric groups.

The introduction of different substituents via the chloromethyl handle could lead to fungicides with:

-

An altered spectrum of activity against various fungal pathogens.[7][8]

-

Improved efficacy against resistant strains.

-

Enhanced systemic properties within the plant.

Pharmaceutical Potential: Scaffolding for Novel Therapeutics

The pyrazole nucleus is a well-established pharmacophore found in a variety of approved drugs, including anti-inflammatory agents, anticancer drugs, and central nervous system modulators. The unique combination of the difluoromethyl and chloromethyl groups in the target molecule makes it an attractive starting point for the discovery of new therapeutic agents.

The reactive chloromethyl group can be used to append various pharmacophoric fragments, enabling the exploration of structure-activity relationships in a targeted and efficient manner. Potential therapeutic areas for derivatives of this compound include:

-

Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

-